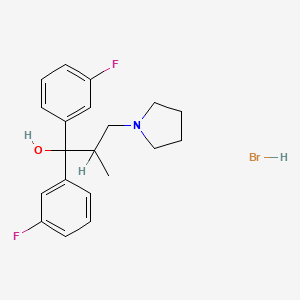
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea is an organic compound that features a urea functional group attached to a 1,3-dithiane ring and a 2-fluoroethyl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea typically involves the reaction of 1,3-dithiane with a suitable isocyanate or urea derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Mild to moderate temperatures (0-50°C) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or continuous flow reactors: To optimize reaction conditions and yield.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion of the dithiane ring to a sulfoxide or sulfone.
Reduction: Reduction of the urea group to an amine.
Substitution: Nucleophilic substitution reactions at the fluoroethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea would depend on its specific biological or chemical target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane derivatives: Compounds with similar dithiane rings but different substituents.
Fluoroethyl ureas: Compounds with similar urea and fluoroethyl groups but different ring structures.
Uniqueness
1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea is unique due to the combination of the dithiane ring and the fluoroethyl urea moiety. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
33021-89-5 |
|---|---|
Molecular Formula |
C7H13FN2OS2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-(1,3-dithian-5-yl)-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C7H13FN2OS2/c8-1-2-9-7(11)10-6-3-12-5-13-4-6/h6H,1-5H2,(H2,9,10,11) |
InChI Key |
VTDNGYCVOFNHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CSCS1)NC(=O)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



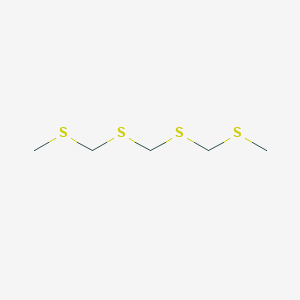
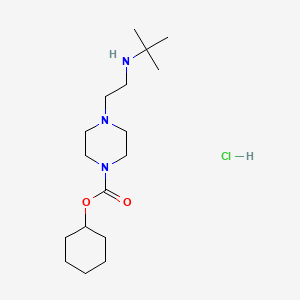
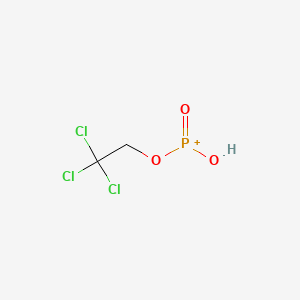
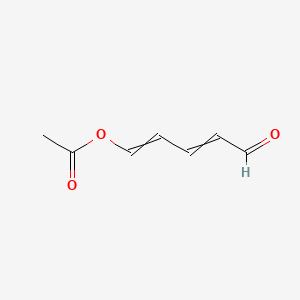
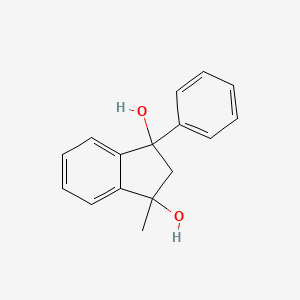
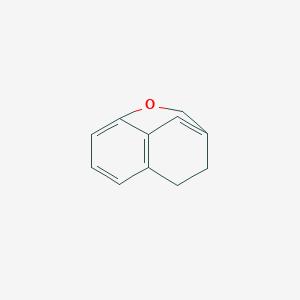
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)

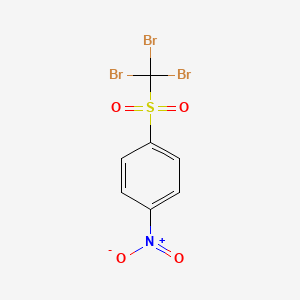
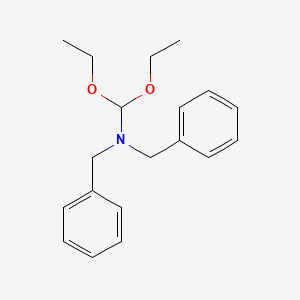

![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
